molecular formula C18H20N2O3S B2920799 4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide CAS No. 921811-92-9

4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

Cat. No.: B2920799
CAS No.: 921811-92-9
M. Wt: 344.43
InChI Key: CTBRWBIFQLSARP-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide (CAS 921811-92-9) is a synthetic benzenesulfonamide derivative with a molecular formula of C18H20N2O3S and a molecular weight of 344.4 . This compound is built on a privileged scaffold in medicinal chemistry, combining a benzenesulfonamide group with an oxindole (2-oxo-2,3-dihydro-1H-indole) moiety. The sulfonamide functional group is a well-known pharmacophore present in many clinical drugs and is frequently investigated for its enzyme inhibitory properties . Although the specific biological profile of this compound is under investigation, structural analogues based on the benzenesulfonamide core have demonstrated significant research value as potent enzyme inhibitors. Recent scientific literature highlights that benzotriazinone-sulfonamide hybrids exhibit promising in vitro anti-diabetic activity by acting as alpha-glucosidase inhibitors, a key therapeutic target for managing postprandial blood glucose levels . Furthermore, various benzenesulfonamide derivatives are extensively studied for their ability to inhibit carbonic anhydrase isoforms (CA I, CA II, CA VII, etc.), making them tools for researching conditions like glaucoma, edema, and neuropathic pain . The mechanism of action for sulfonamides in enzyme inhibition typically involves coordination with the zinc ion in the enzyme's active site or key interactions with amino acid residues via hydrogen bonding . This product is intended for research purposes as a chemical reference standard or for in vitro investigations in enzymology, metabolic disorder research, and early-stage drug discovery. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-tert-butyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-18(2,3)13-4-7-15(8-5-13)24(22,23)20-14-6-9-16-12(10-14)11-17(21)19-16/h4-10,20H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBRWBIFQLSARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The indole core is then functionalized with the tert-butyl group and the sulfonamide moiety through subsequent reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a chemical compound with a molecular weight of approximately 344.43 g/mol. It features a tert-butyl group, enhancing its lipophilicity, and a sulfonamide moiety, which is known for its role in medicinal chemistry, particularly in antibacterial agents and enzyme inhibitors.

General Information

  • Common Name: this compound
  • Molecular Formula: C18H20N2O3SC_{18}H_{20}N_2O_3S
  • Molecular Weight: 344.4
  • CAS Number: 921811-92-9

Potential Applications

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to the presence of the sulfonamide group, this compound may be explored for antibacterial and enzyme inhibitory activities.
  • Agrochemical Research: The compound could be investigated for its potential role in modulating plant physiology or protection.
  • Material Science: It can be used in the creation of novel materials with specific properties.

Chemical Reactivity

The chemical reactivity of this compound can be attributed to its functional groups:

  • Electrophilic Reactions: The benzene ring is susceptible to electrophilic attacks, influencing the compound's reactivity.
  • Hydrogen Bonding: The sulfonamide group can participate in hydrogen bonding, affecting its interactions with biological targets.
  • Conjugation: The indole moiety allows for electronic delocalization, influencing the compound's UV-Vis properties.

Interaction Studies

Interaction studies involving this compound often focus on its binding affinity to target proteins or enzymes. These studies can utilize techniques such as:

  • Spectroscopic Methods: UV-Vis spectroscopy and fluorescence measurements.
  • Binding Assays: Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
  • Computational Modeling: Molecular docking and dynamics simulations.

Mechanism of Action

The mechanism by which 4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Core Structure Key Substituents Biological Activity Physicochemical Notes Reference
Target Compound 2-Oxoindole-sulfonamide tert-Butyl benzene Undisclosed Rigid conformation; moderate acidity
Bosentan Monohydrate Pyrimidine-phenoxy Hydroxyethoxy, methoxyphenoxy Endothelin receptor antagonist Crystalline; UHPLC-validated
Quinazolinone-sulfonamide Quinazolinone Ethenyl linker, phenyl COX-2 inhibitor Extended conjugation
2-Oxoindole-3-yl esters 2-Oxoindole Ester (e.g., phenylacetate) Prodrug potential Hydrolytically labile
Trifluoromethyl-pyrimidine sulfonamide 2-Oxoindole-sulfonamide Trifluoromethyl-pyrimidine, pyridine Kinase inhibition (probable) Enhanced metabolic stability

Key Findings and Implications

  • Structural Flexibility : The tert-butyl-sulfonamide group is conserved in multiple analogs (e.g., Bosentan), suggesting its role in target binding or pharmacokinetics.
  • Activity Modulation: Replacing 2-oxoindole with indazole (e.g., ) or quinazolinone (e.g., ) shifts biological targets (kinases/COX-2 vs. ERAs).
  • Physicochemical Properties : Trifluoromethyl groups () and crystalline packing () enhance stability, while ester linkages () may reduce oral bioavailability.

Biological Activity

4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure combining an indole moiety with a sulfonamide group, suggests a range of pharmacological applications, particularly in anti-inflammatory and antimicrobial domains.

  • IUPAC Name : this compound
  • CAS Number : 921811-92-9
  • Molecular Formula : C18H20N2O3S
  • Molecular Weight : 344.4280 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific proteases, which play critical roles in numerous physiological processes. This inhibition occurs through binding at the active site, preventing substrate interaction and subsequent catalysis.
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens. For instance, related sulfonamide derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .
  • Anti-inflammatory Effects : The structural attributes of sulfonamides often correlate with anti-inflammatory effects. Studies indicate that such compounds can modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes or other mediators involved in inflammation .

Biological Activity Evaluation

Research has evaluated the biological efficacy of various sulfonamide derivatives, including this compound. Key findings include:

Activity Methodology Results
Anti-inflammatoryCarrageenan-induced rat paw edemaSignificant reduction in edema (up to 94% inhibition) observed
AntimicrobialMinimum Inhibitory Concentration (MIC) testsEffective against E. coli (MIC 6.72 mg/mL), S. aureus (MIC 6.63 mg/mL)
Enzyme InhibitionBiochemical assaysDemonstrated inhibition of specific proteases

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anti-inflammatory Study : A study reported that derivatives similar to this compound significantly reduced inflammation in animal models, showcasing their potential for treating inflammatory diseases .
  • Antimicrobial Efficacy : Compounds structurally related to this compound displayed potent antimicrobial activities against clinical isolates of bacteria, indicating a promising avenue for developing new antibiotics .

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